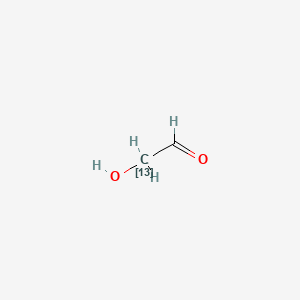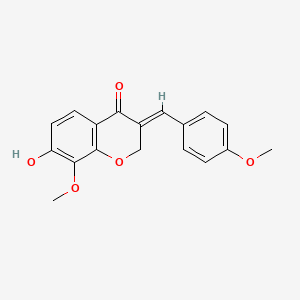
BM23AP4A2H
Übersicht
Beschreibung
6alpha-Methyl Hydrocortisone 21-Hemisuccinate is a synthetic glucocorticoid corticosteroid. It is a derivative of hydrocortisone, modified to enhance its pharmacological properties. This compound is used for its anti-inflammatory and immunosuppressive effects, making it valuable in medical and scientific research .
Wissenschaftliche Forschungsanwendungen
6alpha-Methyl Hydrocortisone 21-Hemisuccinate is extensively used in various fields:
Chemistry: As a reference standard in analytical chemistry.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of pharmaceutical products
Wirkmechanismus
Target of Action
BM23AP4A2H, also known as 6|A-Methyl Hydrocortisone 21-Hemisuccinate, is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . Upon binding to glucocorticoids, the GR undergoes a conformational change, allowing it to translocate into the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, thereby regulating the transcription of target genes .
Mode of Action
The interaction of this compound with its target, the GR, results in the modulation of gene expression . This modulation can lead to both upregulation and downregulation of genes, depending on the specific GREs involved . The changes in gene expression can affect various biological processes, including inflammation, immune response, and metabolism .
Biochemical Pathways
This compound, like other glucocorticoids, affects multiple biochemical pathways. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-3, thereby reducing inflammation . Additionally, it can influence metabolic pathways, affecting processes such as glucose metabolism and lipid metabolism .
Pharmacokinetics
Glucocorticoids generally exhibit good oral bioavailability and are metabolized in the liver . They are also known to bind extensively to plasma proteins, particularly corticosteroid-binding globulin . The elimination of glucocorticoids typically involves urinary excretion of metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of target genes. It can suppress the immune response and reduce inflammation, making it potentially useful in the treatment of conditions such as autoimmune diseases . It can also influence metabolic processes, affecting the body’s handling of carbohydrates, proteins, and fats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations, age, and health status can influence how a person responds to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Hydrocortisone 21-Hemisuccinate involves the esterification of 6|A-Methyl Hydrocortisone with succinic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or triethylamine, under anhydrous conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 6alpha-Methyl Hydrocortisone 21-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
- Hydrocortisone 21-Hemisuccinate
- Methylprednisolone Hemisuccinate
- Prednisolone Hemisuccinate
Comparison: 6alpha-Methyl Hydrocortisone 21-Hemisuccinate is unique due to its enhanced stability and potency compared to other similar compounds. Its specific modifications allow for better pharmacokinetic properties, making it more effective in clinical and research settings .
Eigenschaften
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHMYZONZIQMP-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858049 | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119657-85-1 | |
| Record name | Methylhydrocortisone-21-hydrogen hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119657851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLHYDROCORTISONE-21-HYDROGEN HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM23AP4A2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE](/img/new.no-structure.jpg)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)



![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)

